Necatorin

Description

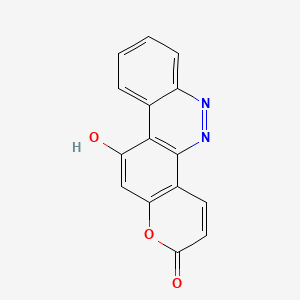

Structure

3D Structure

Properties

IUPAC Name |

tetrachloromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl4/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGDMQKNWNREIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl4 | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | carbon tetrachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Carbon_tetrachloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020250 | |

| Record name | Carbon tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbon tetrachloride appears as a clear colorless liquid with a characteristic odor. Denser than water (13.2 lb / gal) and insoluble in water. Noncombustible. May cause illness by inhalation, skin absorption and/or ingestion. Used as a solvent, in the manufacture of other chemicals, as an agricultural fumigant, and for many other uses., Liquid, Colorless liquid with a characteristic ether-like odor; [NIOSH], Solid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquid with a characteristic odor., Colorless liquid with a characteristic ether-like odor. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbon tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carbon tetrachloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

170.1 °F at 760 mmHg (NTP, 1992), 76.7 °C, 76.80 °C. @ 760.00 mm Hg, 76.5 °C, 170.1 °F, 170 °F | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbon tetrachloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 793 mg/L at 25 °C, In water, 1160 mg/L at 25 °C, 800 mg/L at 20 °C, Miscible with alcohol, benzene, chloroform, ether, carbon disulfide, petroleum ether, oils, Soluble in ethanol, acetone; miscible with ethyl ether, benzene, chloroform, Soluble in naphtha, 0.793 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.1 (poor), 0.05% | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbon tetrachloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.59 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5940 g/cu cm at 20 °C, Saturated liquid density: 99.080 lb/cu ft; liquid heat capacity: 0.219 Btu/lb °F; liquid viscosity: 0.922 centipoise; ideal gas heat capacity: 0.130 Btu/lb °F (all at 75 °F), Liquid thermal conductivity: 0.690 Btu-inch/hr-sq ft °F; saturated vapor pressure: 1.874 lb/sq in; saturated vapor density: 0.05069 lb/cu ft (all at 70 °F), Relative density (water = 1): 1.59, 1.59 | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.3 (Air = 1), Relative vapor density (air = 1): 5.3, 5.3 | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

91 mmHg at 68 °F ; 113 mmHg at 77 °F (NTP, 1992), 115.0 [mmHg], 115 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 12.2, 91 mmHg | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Liquid, Colorless, clear, heavy liquid, Colorless liquid | |

CAS No. |

56-23-5 | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbon tetrachloride [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbon tetrachloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/carbon-tetrachloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methane, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbon tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbon tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbon tetrachloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL2T97X0V0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbon tetrachloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/FG4AC4A0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-9 °F (NTP, 1992), -22.2 °C, 28.6 °C, -23 °C, -9 °F | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbon tetrachloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

What is the chemical structure of Necatorin?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necatorin is a naturally occurring compound isolated from the mushroom Lactarius necator. It is a potent mutagenic agent, a characteristic that has been confirmed through various toxicological assays. This document provides a detailed overview of the chemical structure of this compound, available quantitative data on its properties, and outlines the experimental protocols for its study. Furthermore, it explores the current understanding of its mechanism of action. This technical guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₁₅H₈N₂O₃.[1][2] Its systematic IUPAC name is 11-Hydroxychromeno[5,6-c]cinnolin-2-one.[1] Alternative names include Necatorine and 7-hydroxycoumaro(5,6-c)cinnoline.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₈N₂O₃ | [1][2] |

| Molecular Weight | 264.24 g/mol | [2] |

| IUPAC Name | 11-Hydroxychromeno[5,6-c]cinnolin-2-one | [1] |

| SMILES | O=C1C=CC2=C3N=NC4=CC=CC=C4C3=C(O)C=C2O1 | [2] |

| InChI Key | WNQBVKOXDIYRFH-UHFFFAOYSA-N | [2] |

| CAS Number | 89915-35-5 | [1] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [2] |

Quantitative Data

Concentration in Lactarius necator

This compound is found in the fresh fruiting bodies of the Lactarius necator mushroom at concentrations ranging from 3 to 20 mg/kg.[2][3]

Effect of Processing on this compound Concentration

Studies have shown that blanching the mushrooms can significantly reduce the concentration of this compound to approximately 25% of its original amount.[2][3]

Stability of this compound

This compound exhibits variability in its stability under different conditions. It is susceptible to decomposition by light, particularly at a high pH. The compound's stability in boiling water is pH-dependent; its destruction is most effective at pH 5.0, while it remains relatively stable at pH 0.5 and 13.5.[3]

Experimental Protocols

Ames Test for Mutagenicity

Principle: The Ames test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid. The test measures the rate at which these bacteria revert to a prototrophic state (His+) when exposed to a potential mutagen. A positive result, indicated by a dose-dependent increase in the number of revertant colonies compared to a negative control, suggests that the substance is mutagenic.

General Protocol:

-

Strain Selection: Salmonella typhimurium strains such as TA98 and TA100 are commonly used.

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation to become reactive.

-

Plate Incorporation Assay:

-

A mixture of the bacterial tester strain, the test compound (this compound) at various concentrations, and, if required, the S9 mix is added to molten top agar (B569324).

-

This mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on each plate is counted. A positive response is typically defined as a dose-related increase in the number of revertants that is at least twice the spontaneous reversion rate.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and the specific signaling pathways affected by this compound have not been extensively elucidated in the available scientific literature. As a potent mutagen, it is hypothesized that this compound's primary mechanism of action involves interaction with DNA, leading to genetic mutations.

Logical Relationship of Mutagenesis:

The mutagenic activity of a chemical compound like this compound can be conceptualized through the following logical progression:

Further research is required to identify the specific DNA adducts formed by this compound and to understand how these adducts lead to mutations. Investigating the potential involvement of cellular stress response pathways, such as the DNA damage response (DDR) pathway, would also be a valuable area of future research.

Conclusion

This compound is a well-established mutagen found in Lactarius necator mushrooms. Its chemical structure has been fully characterized, and some quantitative data regarding its occurrence and stability are available. While its mutagenicity is confirmed, detailed quantitative toxicological data and a comprehensive understanding of its mechanism of action, including its effects on cellular signaling pathways, remain areas for further investigation. The information provided in this guide serves as a foundational resource for researchers interested in further exploring the properties and biological effects of this potent natural compound.

References

- 1. Preliminary characterization of the mutagenic properties of 'this compound', a strongly mutagenic compound of the mushroom Lactarius necator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability of this compound, a highly mutagenic compound from Lactarius necator mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

Genotoxicity and Mutagenic Properties of Necatorin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necatorin, a compound identified as 7-hydroxycoumaro(5,6-c)cinnoline, is a naturally occurring substance found in the mushroom Lactarius necator. This technical guide provides a comprehensive review of the available scientific literature on the genotoxic and mutagenic properties of this compound. The primary focus of existing research has been on its potent mutagenic effects as demonstrated in the Ames test. In contrast, in vivo studies utilizing the host-mediated assay and the micronucleus test have not shown evidence of mutagenicity, suggesting a potential detoxification or lack of bioavailability in mammalian systems. This document collates the available data, outlines the experimental methodologies employed in these key studies, and presents a generalized overview of the potential mechanisms of genotoxicity. Due to the limited availability of public full-text articles, some quantitative data and specific experimental protocols are based on standard toxicological methodologies.

Introduction

This compound is a chemical compound isolated from the wild edible mushroom Lactarius necator. Its chemical structure is 7-hydroxycoumaro(5,6-c)cinnoline. The presence of this compound in a consumed mushroom species has prompted investigations into its potential toxicological effects, with a particular focus on its genotoxicity and mutagenicity. Understanding the genotoxic profile of naturally occurring compounds like this compound is crucial for assessing potential risks to human health and for guiding future research in toxicology and drug development.

This guide summarizes the findings from key assays used to evaluate the genotoxic potential of this compound, including the Ames test, the bacterial intraperitoneal host-mediated assay, and the micronucleus test.

Quantitative Data Summary

The available literature provides limited specific quantitative data on the genotoxicity of this compound. The concentration of this compound in fresh Lactarius necator mushrooms has been reported to range from 3 to 20 mg/kg. The following tables summarize the qualitative results from the key genotoxicity assays mentioned in the literature.

Table 1: Summary of Genotoxicity and Mutagenicity Assays for this compound

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium | Information not available in abstracts | Positive | [1] |

| Host-Mediated Assay | Bacterial intraperitoneal | In vivo (mouse) | Negative | [1] |

| Micronucleus Test | In vivo (mouse) | In vivo (mouse) | Negative | [1] |

Table 2: Concentration of this compound in Lactarius necator

| Sample Type | Concentration Range (mg/kg) | Reference |

| Fresh Mushrooms | 3 - 20 | [2] |

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not available in the public domain. Therefore, the following sections describe generalized, standard protocols for the key assays mentioned.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to cause mutations that restore the bacterium's ability to produce histidine, allowing it to grow on a histidine-free medium.

Generalized Protocol:

-

Strain Selection: Several histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are selected to detect different types of mutations (frameshift vs. base-pair substitutions).

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (typically a rat liver extract known as S9 mix) to mimic the metabolic processes in mammals that can convert a non-mutagenic compound into a mutagenic one.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance (this compound) in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow without histidine) is counted for each concentration of the test substance and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

Bacterial Intraperitoneal Host-Mediated Assay

This in vivo assay is used to assess the potential for a chemical to induce mutations after being metabolized by a mammalian host.

Generalized Protocol:

-

Organism Preparation: A culture of a suitable indicator microorganism (e.g., Salmonella typhimurium) is prepared.

-

Host Administration: The indicator microorganisms are injected into the peritoneal cavity of a host animal (typically a mouse or rat).

-

Test Substance Administration: The test substance (this compound) is administered to the host animal, usually by a different route (e.g., oral, subcutaneous).

-

Incubation: The host animal is maintained for a specific period to allow for the metabolism and distribution of the test substance.

-

Recovery of Microorganisms: The microorganisms are recovered from the peritoneal cavity.

-

Mutation Analysis: The recovered microorganisms are analyzed for the induction of mutations, similar to the Ames test, by plating on a selective medium.

-

Comparison: The mutation frequency in the microorganisms recovered from the treated animals is compared to that from control animals.

Micronucleus Test

The in vivo micronucleus test is a cytogenetic assay that detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

Generalized Protocol:

-

Animal Dosing: The test substance (this compound) is administered to animals (usually mice or rats) at several dose levels.

-

Tissue Collection: At appropriate time intervals after dosing, bone marrow is typically collected from the femur. Peripheral blood can also be used.

-

Slide Preparation: The bone marrow cells are flushed, smeared onto microscope slides, and stained.

-

Cell Scoring: The polychromatic erythrocytes (immature red blood cells) are examined under a microscope for the presence of micronuclei. A sufficient number of cells (e.g., 2000 per animal) is scored.

-

Data Analysis: The frequency of micronucleated polychromatic erythrocytes in the treated groups is compared to that in the control group. A statistically significant, dose-related increase in the frequency of micronucleated cells indicates a genotoxic effect.

Signaling Pathways and Mechanisms of Genotoxicity

The specific signaling pathways and molecular mechanisms through which this compound exerts its mutagenic effects in the Ames test have not been elucidated in the available literature. However, a general understanding of genotoxicity mechanisms can provide a framework for potential modes of action.

Genotoxic compounds can induce mutations through several mechanisms:

-

Direct DNA Adduct Formation: The compound or its metabolites can covalently bind to DNA, forming adducts that can lead to mispairing during DNA replication.

-

Intercalation: The compound can insert itself between the base pairs of the DNA double helix, distorting its structure and potentially leading to frameshift mutations.

-

Induction of Oxidative Stress: The compound can lead to the production of reactive oxygen species (ROS) that can damage DNA bases.

-

Inhibition of DNA Repair Enzymes: The compound could interfere with the cellular machinery responsible for repairing DNA damage, leading to an accumulation of mutations.

The positive result in the Ames test suggests that this compound is a direct-acting mutagen or is converted to a mutagen by the enzymes present in the Salmonella tester strains. The negative results in the in vivo assays could be due to several factors, including:

-

Lack of Absorption and Distribution: this compound may not be absorbed or distributed to the target cells in the host animal.

-

Metabolic Detoxification: The host animal may possess metabolic pathways that detoxify this compound before it can reach the target cells and exert a mutagenic effect.

-

Inefficient Metabolic Activation: If this compound requires metabolic activation to become mutagenic in vivo, the necessary enzymes may not be present or active in the target tissues.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent mutagen in the in vitro Ames test. However, the lack of mutagenic activity in the host-mediated and micronucleus assays suggests that its genotoxic potential may not be expressed in vivo, at least under the conditions tested. This discrepancy highlights the importance of a battery of tests for a comprehensive toxicological evaluation.

Further research is needed to fully understand the genotoxic profile of this compound. Key areas for future investigation include:

-

Quantitative Ames Test Data: Obtaining and analyzing the full dose-response curves from Ames tests would provide a more precise measure of its mutagenic potency.

-

Mechanism of Action: Studies to elucidate the specific molecular mechanism by which this compound induces mutations are warranted. This could involve investigating DNA adduct formation, oxidative stress, or effects on DNA repair pathways.

-

In Vivo Studies: More extensive in vivo studies using different routes of administration, dose levels, and animal models could help to clarify the reasons for the discrepancy between the in vitro and in vivo results.

-

Metabolism Studies: Investigating the metabolic fate of this compound in mammalian systems would be crucial to understanding its potential for detoxification or activation.

A thorough understanding of the genotoxicity and mutagenic properties of this compound is essential for accurately assessing the risk associated with the consumption of Lactarius necator mushrooms and for the broader understanding of the toxicology of naturally occurring compounds.

References

Necatorin: An Exploration of Potential Biological Activities Beyond Mutagenicity

A Technical Guide for Researchers and Drug Development Professionals

Foreword

Necatorin, a distinctive 7-hydroxycoumaro(5,6-c)cinnoline, is a secondary metabolite isolated from the mushroom Lactarius necator (syn. Lactarius turpis). Historically, scientific inquiry into this compound has been predominantly focused on its potent mutagenic properties, as evidenced by positive results in the Ames test. This has led to the classification of L. necator as a non-edible species, with concerns about potential carcinogenicity and reported gastrointestinal distress. However, the broader biological activity profile of this unique heterocyclic compound remains largely uncharted territory.

This technical guide aims to synthesize the current, albeit limited, state of knowledge regarding this compound and to explore its potential biological activities beyond mutagenicity. By examining the bioactivities of crude extracts of its source organism, Lactarius necator, and drawing inferences from the known pharmacological profiles of its parent chemical classes—coumarins and cinnolines—we can begin to delineate promising avenues for future research. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the untapped potential of this compound and related compounds.

This compound: The Knowns

This compound is a structurally intriguing molecule, possessing a fused coumarin (B35378) and cinnoline (B1195905) core. Its established biological activity is its mutagenicity.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 7-hydroxycoumaro(5,6-c)cinnoline | N/A |

| Molecular Formula | C₁₅H₈N₂O₃ | N/A |

| Molar Mass | 264.24 g/mol | N/A |

| Appearance | Pale yellow solid | N/A |

| Solubility | Soluble in methanol (B129727) | [1] |

Mutagenicity

The primary and most well-documented biological activity of this compound is its mutagenicity.

-

Ames Test: this compound has been shown to be a direct-acting mutagen in the Ames test, a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. This indicates that it can cause mutations in the DNA of the tester strains without the need for metabolic activation.

Bioactivity of Lactarius necator Extracts: Indirect Evidence

While studies on isolated this compound are scarce, research on crude extracts from Lactarius necator provides clues to other potential biological activities present in the mushroom. It is critical to note that these activities cannot be definitively attributed to this compound alone, as these extracts contain a complex mixture of phytochemicals, including phenolic compounds, which are known to be bioactive.

Antioxidant Activity

Methanolic extracts of Lactarius turpis have demonstrated notable antioxidant properties.[1] This suggests the presence of compounds within the mushroom capable of scavenging free radicals or otherwise mitigating oxidative stress.

Table 1: Antioxidant Activity of Lactarius turpis Methanolic Extract [1]

| Assay | Activity |

| Reducing Power (Folin-Ciocalteu) | Highest among tested Lactarius species |

| DPPH Radical Scavenging Activity | Lowest EC₅₀ value among tested Lactarius species |

| β-carotene Bleaching Inhibition | Exhibited inhibitory activity |

| TBARS Assay (Lipid Peroxidation Inhibition) | Exhibited inhibitory activity |

Cytotoxicity

Extracts of various Lactarius species have been evaluated for their cytotoxic effects against different cell lines. While methanolic extracts of L. turpis did not show toxicity towards porcine liver primary cells, other Lactarius species have exhibited moderate cytotoxicity against certain cancer cell lines.[2][3] Polysaccharide extracts from Lactarius chrysorrheus have shown cytotoxic activity against HepG2 and PANC-1 cancer cell lines.[4] This warrants further investigation into the specific compounds responsible for these effects within the Lactarius genus.

Inferred Potential Activities from Parent Chemical Classes

This compound's structure as a coumaro-cinnoline suggests that it may share some of the diverse biological activities associated with its parent heterocyclic systems: coumarins and cinnolines.

Potential Activities Based on the Coumarin Moiety

Coumarins are a large class of natural products known for their wide range of pharmacological properties.[5][6]

-

Anti-inflammatory: Many coumarins exhibit anti-inflammatory effects by modulating various signaling pathways and inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[7][8][9][10]

-

Antioxidant: The phenolic nature of many coumarins contributes to their antioxidant and free radical scavenging capabilities.[8]

-

Anticancer: Certain coumarin derivatives have demonstrated the ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.[6]

-

Antimicrobial and Antiviral: A broad spectrum of antimicrobial and antiviral activities has been reported for coumarin compounds.[5][11]

-

Neuroprotective: Some coumarins have shown promise in the context of neurodegenerative diseases through mechanisms such as acetylcholinesterase inhibition.[6]

Potential Activities Based on the Cinnoline Moiety

The cinnoline scaffold is also a key feature in many pharmacologically active compounds.[12][13][14]

-

Anticancer: Cinnoline derivatives have been investigated for their antitumor activities, with some showing potent effects against various cancer cell lines.[15][16]

-

Anti-inflammatory and Analgesic: Anti-inflammatory and analgesic properties have been reported for certain cinnoline derivatives.[12]

-

Antimicrobial: The cinnoline nucleus is present in compounds with antibacterial and antifungal properties.[12][13]

-

Antitubercular and Antimalarial: Some cinnoline derivatives have shown activity against Mycobacterium tuberculosis and Plasmodium falciparum.[16]

Experimental Protocols

Detailed experimental protocols for assessing the non-mutagenic biological activities of pure this compound are not available in the current literature. However, the methodologies used to evaluate the antioxidant and cytotoxic properties of Lactarius turpis extracts can be adapted for future studies on the isolated compound.

Preparation of Methanolic Extract[1]

-

Lyophilization: Fresh fruiting bodies of Lactarius turpis are lyophilized (freeze-dried) to remove water.

-

Extraction: The lyophilized and powdered mushroom material (1 g) is extracted by stirring with methanol (40 mL) for 1 hour.

-

Filtration: The mixture is filtered through Whatman No. 4 paper to separate the solid residue from the liquid extract.

-

Concentration: The methanol is evaporated under reduced pressure to yield the crude methanolic extract.

Antioxidant Activity Assays[1]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of the extract to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

-

Reducing Power Assays (Folin-Ciocalteu and Ferricyanide/Prussian Blue): These assays quantify the ability of the extract to reduce an oxidant, which is typically correlated with its antioxidant capacity.

-

β-Carotene Bleaching Assay: This assay assesses the capacity of the extract to inhibit the oxidative degradation of β-carotene, usually induced by linoleic acid free radicals.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay: This method measures the extent of lipid peroxidation in a biological sample (e.g., brain homogenates) by quantifying the formation of malondialdehyde (MDA), a byproduct of peroxidation.

Cytotoxicity Assay (against Porcine Liver Primary Cells)[1]

-

Cell Culture: Primary porcine liver cells (PLP2) are cultured in appropriate media.

-

Treatment: Cells are exposed to various concentrations of the mushroom extract. Ellipticine is often used as a positive control.

-

Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).

-

Cell Viability Assessment: Cell viability is determined using a suitable method, such as the sulforhodamine B (SRB) assay, which measures cellular protein content.

-

GI₅₀ Determination: The concentration of the extract that causes 50% inhibition of cell growth (GI₅₀) is calculated.

Signaling Pathways and Logical Relationships: Visualizations

Given the absence of direct studies on this compound's interaction with specific signaling pathways, the following diagrams illustrate hypothetical points of intervention based on the known activities of coumarins and the observed antioxidant effects of L. necator extracts.

References

- 1. Expanding Current Knowledge on the Chemical Composition and Antioxidant Activity of the Genus Lactarius - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comparative Study of Lactarius Mushrooms: Chemical Characterization, Antibacterial, Antibiofilm, Antioxidant and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. serbiosoc.org.rs [serbiosoc.org.rs]

- 5. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sciencedaily.com [sciencedaily.com]

- 11. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijariit.com [ijariit.com]

- 13. mdpi.com [mdpi.com]

- 14. zenodo.org [zenodo.org]

- 15. researchgate.net [researchgate.net]

- 16. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Necatorin in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necatorin, a potent mutagenic compound, has been identified in specific species of Lactarius mushrooms. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its concentration in fungal species, and the implications for edibility. It details a representative experimental protocol for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC). Furthermore, this guide illustrates a generalized biosynthetic pathway for coumarins in fungi, the chemical class to which this compound belongs, and a conceptual workflow for assessing its mutagenicity. This document is intended to serve as a foundational resource for researchers in mycology, toxicology, and drug development.

Introduction

This compound is a naturally occurring compound with the chemical formula C₁₅H₈N₂O₃ and the IUPAC name 11-Hydroxychromeno[5,6-c]cinnolin-2-one.[1] It was first isolated and characterized from the mushroom Lactarius necator, now more commonly known as Lactarius turpis.[1] The primary concern surrounding this compound is its demonstrated high mutagenicity in the Ames test, a widely used assay to assess the mutagenic potential of chemical compounds.[1][2] This property has led to a re-evaluation of the edibility of mushrooms containing this compound. This guide synthesizes the current knowledge on the natural occurrence of this compound in fungi, with a particular focus on species traditionally considered edible.

Natural Occurrence and Concentration of this compound

The presence of this compound has been confirmed in a limited number of fungal species, primarily within the Lactarius genus. The most well-documented source of this compound is Lactarius turpis (syn. Lactarius necator). Due to the presence of this mutagenic compound, L. turpis is now widely considered non-edible.[3] Some sources also report the presence of this compound in Lactarius helvus, another species considered toxic.[4]

Extensive literature reviews have not revealed the presence of this compound in other commonly consumed edible mushroom species. Researchers and consumers should, however, remain cautious, as the chemical composition of many fungal species is not yet fully characterized.

Quantitative Data

The concentration of this compound in fresh Lactarius necator mushrooms has been reported to range from 3 to 20 mg/kg.[1][5] Food preparation methods can significantly impact the concentration of this compound. For instance, blanching has been shown to reduce the this compound content to approximately 25% of its original amount.[1][5]

| Fungal Species | Common Name | Edibility | This compound Concentration (mg/kg of fresh weight) | Effect of Blanching |

| Lactarius turpis (syn. Lactarius necator) | Ugly Milkcap | Non-edible | 3 - 20[1][5] | Reduced to ~25% of original concentration[1][5] |

| Lactarius helvus | Fenugreek Milkcap | Toxic | Presence reported[4] | Data not available |

Experimental Protocols: Extraction and Quantification of this compound

The following is a representative protocol for the extraction and quantification of this compound from mushroom samples. This protocol is based on general methods for the analysis of secondary metabolites in fungi and should be optimized for specific laboratory conditions.

Sample Preparation and Extraction

-

Homogenization: A known weight of fresh or lyophilized mushroom tissue is homogenized in a suitable solvent. A common choice would be a mixture of methanol (B129727) and water (e.g., 80:20 v/v).

-

Extraction: The homogenized sample is then subjected to extraction, for example, by ultrasonication for 30 minutes, followed by centrifugation to pellet solid debris.

-

Solvent Evaporation: The supernatant is collected, and the solvent is evaporated under reduced pressure.

-

Solid-Phase Extraction (SPE) Cleanup: The dried extract is redissolved in a small volume of a suitable solvent and may be cleaned up using a C18 SPE cartridge to remove interfering compounds. The cartridge is first conditioned with methanol and then water. The sample is loaded, washed with water, and the analyte is eluted with methanol.

-

Final Preparation: The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for the separation of coumarin-like compounds.

-

Mobile Phase: A gradient elution is often employed for complex extracts. A typical mobile phase could consist of a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). The gradient could start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection: this compound is a chromophoric molecule. Based on its structure, a UV detection wavelength in the range of 280-320 nm would be appropriate for its detection and quantification.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated using analytical standards of known concentrations.

Biosynthesis and Potential Mechanism of Action

Generalized Biosynthetic Pathway of Coumarins in Fungi

While the specific biosynthetic pathway of this compound has not been elucidated, it is a derivative of coumarin (B35378). The biosynthesis of coumarins in fungi generally proceeds through the phenylpropanoid pathway, starting with the amino acid phenylalanine. The following diagram illustrates a generalized pathway for the formation of the coumarin scaffold.

Note: This diagram illustrates the general steps to form the basic coumarin structure. The formation of the unique cinnoline (B1195905) moiety of this compound would involve further complex enzymatic steps that are currently unknown.

Conceptual Workflow for Mutagenicity Assessment

Given that this compound's primary biological characteristic of concern is its mutagenicity, understanding the workflow for its assessment is crucial. The Ames test is a widely used method for this purpose. The following diagram outlines the conceptual workflow of the Ames test.

Conclusion

The presence of the mutagenic compound this compound in Lactarius turpis and Lactarius helvus underscores the importance of accurate mushroom identification and the ongoing chemical characterization of fungal species. While this compound has not been detected in commonly consumed edible mushrooms, this guide provides the necessary background and a representative analytical methodology for its surveillance. The provided diagrams offer a foundational understanding of the likely biosynthetic origin of its coumarin core and the experimental logic behind its toxicological assessment. Further research is warranted to fully elucidate the specific biosynthetic pathway of this compound and to screen a wider range of fungal species for its presence.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Preliminary characterization of the mutagenic properties of 'this compound', a strongly mutagenic compound of the mushroom Lactarius necator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. Lactarius - Wikipedia [en.wikipedia.org]